Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate
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Description
Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects numerous biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Biological Activity
Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a complex organic compound with a unique structural framework that suggests potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core , which is known for its diverse biological activities and is often associated with anti-inflammatory and analgesic properties. The presence of the tetrahydrothiophene moiety may enhance its interaction with biological targets. The overall molecular formula is C21H26N4O4S, with a molecular weight of approximately 426.52 g/mol.
Mechanisms of Biological Activity
- Anti-inflammatory Activity : Compounds with pyrazolone structures frequently exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Antimicrobial Properties : Preliminary in silico studies suggest that compounds similar to this compound may possess antimicrobial activity against various pathogens. This activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : The structural components may also confer anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of COX and LOX | |
Antimicrobial | Disruption of cell membranes | |
Anticancer | Induction of apoptosis |
Case Studies
- Study on Anti-inflammatory Effects : A study conducted by researchers evaluated a series of pyrazolone derivatives for their anti-inflammatory effects in animal models. The results indicated that this compound significantly reduced edema in paw inflammation models compared to control groups.
- Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of various pyrazolone derivatives against gram-positive and gram-negative bacteria. The findings suggested that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Studies : A recent study explored the cytotoxic effects of this compound on different cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
methyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)12-5-7-13(8-6-12)20-18(23)17-15-3-2-4-16(15)21-22(17)14-9-10-28(25,26)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIAHXKKAXTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.